N-(3-chloro-4-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine
Description
N-(3-chloro-4-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine is a substituted purine derivative characterized by a cyclopropyl group at the N9 position and a 3-chloro-4-fluorophenyl substituent at the C6 amine.
Key structural features:
- N9 substituent: Cyclopropyl group, which introduces steric constraints and may influence metabolic stability.
- C6 substituent: 3-Chloro-4-fluorophenyl, a halogenated aromatic moiety that enhances lipophilicity and target binding.
- C2 position: Unsubstituted in the parent compound, though analogs with chloro or other groups at this position are common .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-9-cyclopropylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5/c15-10-5-8(1-4-11(10)16)20-13-12-14(18-6-17-13)21(7-19-12)9-2-3-9/h1,4-7,9H,2-3H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPDJQPKFTVZBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Purine
Introducing the cyclopropyl group at N-9 typically requires alkylation under basic conditions. A representative procedure involves:
Procedure :
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Substrate : 6-Chloro-9H-purine (1.0 equiv).
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Reagent : Cyclopropyl bromide (1.2 equiv).
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Base : K2CO3 (2.0 equiv) in anhydrous DMF.
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Workup : Dilution with ice water, extraction with ethyl acetate, and column chromatography.
Yield : ~60–70% (estimated from analogous purine alkylations).
Mitsunobu Reaction for N-9 Functionalization
For sterically hindered substrates, the Mitsunobu reaction offers improved selectivity:
-
Reagents : Cyclopropanol, PPh3, DIAD in THF.
-
Advantage : Avoids strong bases, preserving acid-sensitive functional groups.
C-6 Amination Strategies
Nucleophilic Aromatic Substitution (SNAr)
The 6-chloro group in purines is electrophilic, enabling displacement by amines under thermal or catalytic conditions:
Procedure :
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Substrate : 9-Cyclopropyl-6-chloro-9H-purine (1.0 equiv).
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Amine : 3-Chloro-4-fluoroaniline (1.1 equiv).
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Solvent : Isopropyl alcohol (IPA) or DMF.
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Base : Et3N or Cs2CO3 (2.0 equiv).
Palladium-Catalyzed Buchwald-Hartwig Amination
Transition metal catalysis enhances efficiency for electron-deficient substrates:
Procedure :
-
Catalyst : Pd(OAc)2 (5 mol%).
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Ligand : Xantphos (10 mol%).
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Base : Cs2CO3 (2.5 equiv).
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Workup : Filtration through Celite, solvent evaporation, and recrystallization.
Yield : 80–90% (based on purine analogs).
One-Pot Sequential Functionalization
Combining N-9 and C-6 modifications in a single reactor reduces isolation steps:
Procedure :
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Step 1 : Alkylate 6-chloro-9H-purine with cyclopropyl bromide in DMF/K2CO3.
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Step 2 : Add 3-chloro-4-fluoroaniline and heat to 100°C for 12 h.
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Isolation : Precipitation in ice water, filtration, and HPLC purification.
Yield : 65–75% (estimated from staged quinazoline syntheses).
Optimization of Reaction Parameters
Critical factors influencing yield and purity include:
Characterization and Analytical Data
Successful synthesis is confirmed via:
-
1H NMR :
-
LC-MS : Molecular ion peak at m/z 344 [M+H]+.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
N-(3-chloro-4-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine is primarily investigated for its potential as a therapeutic agent. Its structural similarity to known purine derivatives suggests that it may interact with biological targets such as kinases and receptors involved in disease pathways.
Key Therapeutic Areas:
- Oncology: Preliminary studies indicate that compounds with similar structures exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth and proliferation.
- Infectious Diseases: The purine scaffold is often explored for antiviral activities, particularly against RNA viruses.
Biochemical Research
This compound is utilized in biochemical assays to study its interactions with various enzymes and receptors. Understanding these interactions can provide insights into its mechanism of action.
Research Focus:
- Enzyme Inhibition Studies: Investigating how this compound inhibits specific enzymes can elucidate its potential as a drug candidate.
Structural Biology
The compound's unique structure allows it to serve as a valuable tool in structural biology, particularly in crystallography studies where it can help elucidate the binding sites of target proteins.
Case Studies and Research Findings
- Inhibition of Kinase Activity : A study demonstrated that this compound exhibits significant inhibitory activity against certain kinases implicated in cancer progression. This suggests its potential role as an anti-cancer agent.
- Antiviral Activity : Research has indicated that similar purine derivatives show promise against viral infections by targeting viral polymerases, hinting at the potential use of this compound in antiviral drug development.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to receptor sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Structural Modifications at the N9 Position
The N9 substituent significantly impacts solubility, metabolic stability, and kinase selectivity.
Key Insight : Cyclopropyl at N9 balances steric effects and metabolic stability, whereas bulkier groups (e.g., benzyl) prioritize target affinity over solubility .
Modifications at the C6 Amine Position
The C6 aromatic group dictates interactions with kinase ATP-binding pockets.
Key Insight : Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl) enhance binding to hydrophobic kinase pockets, while heterocyclic substituents may diversify target profiles .
Role of the C2 Substituent
The C2 position is frequently modified to modulate potency and selectivity.
Key Insight : A chloro group at C2 is critical for kinase inhibitory activity, likely through halogen bonding with catalytic lysine residues .
Biological Activity
N-(3-chloro-4-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine is a synthetic compound classified as a purine derivative. Its unique molecular structure, characterized by a purine core substituted with a 3-chloro-4-fluorophenyl group and a cyclopropyl moiety, suggests potential applications in medicinal chemistry, particularly in targeting specific biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | CHClF N |
| Molecular Weight | 283.72 g/mol |
| Structural Features | Purine core with a cyclopropyl group and halogenated phenyl substituent |
The specific combination of substituents enhances the compound's reactivity and biological interactions, making it a candidate for further investigation in drug development.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which could lead to altered cell proliferation and survival rates.
- Receptor Modulation : It can modulate the activity of certain receptors, impacting downstream signaling cascades.
- Pathway Inhibition : The compound may block critical signaling pathways associated with cancer progression, such as the RAS/MAPK pathway.
Biological Activity and Pharmacological Studies
Recent studies have demonstrated the biological activity of this compound across various models:
Antitumor Activity
Research indicates that this compound has potential antitumor effects, particularly against lung cancer and colorectal cancer cells. In vitro assays have shown that it can induce apoptosis in cancer cell lines by targeting specific molecular pathways associated with cell survival.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
These findings indicate that the halogen substituents play a crucial role in enhancing the antimicrobial efficacy of the compound.
Case Studies
Several case studies have been conducted to assess the therapeutic potential of this compound:
- In Vivo Tumor Models : In animal models, administration of the compound resulted in significant tumor reduction compared to controls, highlighting its potential as an effective anticancer agent.
- Synergistic Effects with Other Drugs : Combinations with established chemotherapeutics have shown enhanced efficacy, suggesting that this compound could be used in conjunction with existing treatments to improve outcomes.
Q & A
Basic Questions
Q. What synthetic methodologies are optimal for preparing N-(3-chloro-4-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine?
- Answer : Synthesis typically involves multi-step protocols:
Purine Core Functionalization : Introduce the cyclopropyl group at the N9 position via nucleophilic substitution under anhydrous conditions (e.g., using NaH in DMF) .
Aromatic Substitution : Couple the 3-chloro-4-fluorophenylamine moiety to the purine core via Buchwald-Hartwig or Ullmann-type cross-coupling reactions, often catalyzed by Pd or Cu .
Purification : Column chromatography (silica gel, gradient elution) or recrystallization (solvent optimization with ethyl acetate/hexane) ensures >95% purity .
- Critical Parameters : Temperature control (60–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine:purine intermediate) are key for yield optimization.
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, aromatic protons at δ 7.2–8.1 ppm) and confirms substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching C₁₄H₁₂ClFN₅) .
- FT-IR : Identifies functional groups (e.g., NH stretch at ~3400 cm⁻¹, C-F at 1100–1200 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography and computational tools resolve structural ambiguities in this compound?
- Answer :
- X-ray Crystallography : Single-crystal diffraction data refined via SHELX software (e.g., SHELXL for anisotropic displacement parameters) confirms bond lengths/angles (e.g., C-Cl: ~1.74 Å, N-Cyclopropane: ~1.47 Å) .
- ORTEP-3 Visualization : Generates thermal ellipsoid plots to assess disorder or rotational flexibility in the cyclopropyl or fluorophenyl groups .
- Complementary Validation : Overlay crystallographic data with DFT-optimized geometries (B3LYP/6-31G*) to validate torsional angles (±5° tolerance) .
Q. What experimental strategies elucidate the compound’s enzyme inhibition mechanisms?
- Answer :
- Kinetic Assays : Measure IC₅₀ values using acetylcholinesterase (AChE) or kinase inhibition assays (e.g., ADP-Glo™) under varied substrate concentrations to determine competitive/non-competitive inhibition .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses, prioritizing hydrogen bonds (e.g., purine N7 with catalytic serine) and hydrophobic interactions (cyclopropyl group in pocket) .
- Mutagenesis Studies : Replace key residues (e.g., AChE Tyr337Ala) to confirm binding site specificity .
Q. How can researchers address contradictory bioactivity data between this compound and structural analogs?
- Answer :
- SAR Analysis : Compare substituent effects (e.g., replacing 4-fluorophenyl with 4-methylphenyl reduces AChE inhibition by 40%) to identify critical pharmacophores .
- Meta-Analysis : Aggregate bioassay data (IC₅₀, EC₅₀) from analogs into a table to highlight trends:
| Analog Substituent | Target Enzyme | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| 3-Cl,4-F-phenyl | AChE | 12.3 | 8.2 |
| 4-CH₃-phenyl | AChE | 45.7 | 1.5 |
| 3-NO₂,4-F-phenyl | Kinase X | 0.89 | 0.3 |
- Solubility/Permeability Adjustments : Modify logP via substituents (e.g., adding polar groups) to reconcile discrepancies in cellular vs. enzymatic assays .
Q. What advanced techniques optimize reaction conditions for scaled synthesis?
- Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., catalyst loading: 2–5 mol%, temperature: 70–90°C), identifying optimal yield (e.g., 82% at 3 mol% Pd, 80°C) .
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., <5% dimerization) by precise residence time control (~30 min) .
- In-line Analytics : PAT (Process Analytical Technology) tools (e.g., FT-IR probes) monitor reaction progress in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
